10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules featuring an 8-oxa-10,12-diazatricyclo[7.3.1.0²⁷]trideca-2,4,6-trien-11-one core. Key structural attributes include:
- Aromatic substituent: A 4-bromo-3-methylphenyl group at position 10, contributing steric bulk and electronic effects via bromine (electronegative halogen) and methyl (electron-donating group).
- Additional substituents: Methoxy at position 6 and methyl at position 9, modulating solubility and steric interactions.
Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement and validation of molecular geometries .
Properties
IUPAC Name |
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-11-9-12(7-8-14(11)20)22-18(23)21-15-10-19(22,2)25-17-13(15)5-4-6-16(17)24-3/h4-9,15H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKXZMLWBOGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: Bromination and methylation reactions are carried out to introduce the bromo and methyl groups at specific positions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex compounds.
Mechanism of Action
The mechanism of action of 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison Based on Aromatic Substituents
Table 1: Substituent Effects on Key Properties
*Exact molecular weights are unavailable in evidence, but trends are inferred from substituent atomic masses.
- Fluorine () is a stronger EWG, increasing electrophilicity.
- Steric Effects : The 3-methyl group in the target compound introduces steric hindrance absent in and , possibly influencing binding selectivity.
Comparison Based on Heteroatom Variations
Table 2: Heteroatom Modifications in the Tricyclic Core
- Sulfur vs. Oxygen : Sulfur’s larger atomic radius and lower electronegativity () may reduce ring strain and enhance membrane permeability compared to the oxygen-containing target compound.
Comparison Based on Additional Functional Groups
Table 3: Functional Group Additions
Biological Activity
10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (CAS No. 899962-51-7) is a complex organic compound characterized by a unique diazatricyclo framework and various functional groups, including a bromine atom at the 4-position and a methoxy group at the 6-position. Its molecular formula is C₁₉H₁₉BrN₂O₃, with a molecular weight of approximately 403.276 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Characteristics
The structural complexity of this compound contributes to its biological activity. The presence of halogen atoms and methoxy groups enhances its chemical reactivity and interaction with biological macromolecules. Key structural features include:
| Feature | Description |
|---|---|
| Bromine Substituent | Enhances reactivity and potential interactions with biological targets. |
| Methoxy Group | May influence solubility and binding affinity to receptors. |
| Diazatricyclo Framework | Provides a unique scaffold for drug development and biological activity. |
Antimicrobial Properties
Research indicates that compounds similar to 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa have demonstrated antimicrobial activity. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Several studies have reported the anticancer potential of related compounds against various cancer cell lines:
| Cell Line | IC50 (μmol/mL) | Comparison |
|---|---|---|
| A-549 | 0.02 - 0.08 | Comparable to doxorubicin (IC50 = 0.04) |
| MCF7 | Moderate Activity | Specific IC50 not reported |
| HCT-116 | 0.06 | Similar to doxorubicin |
These findings suggest that the compound's structural features may enhance its binding affinity to cancer-related targets, leading to cytotoxic effects on tumor cells .
The mechanism by which 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : Its unique structure allows for selective binding to receptors associated with inflammation and cancer progression.
- Radical Scavenging : The methoxy group may contribute to antioxidant properties, reducing oxidative stress within cells.
Case Studies
Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound:
- Study on DPPH Radical Scavenging Activity : Compounds derived from similar frameworks showed moderate radical-scavenging activity compared to ascorbic acid.
- Antiproliferative Studies : A series of benzoxathiazine derivatives were tested against A-549, MCF7, and HCT-116 cell lines, highlighting the potential for developing new anticancer agents based on the structural motifs found in 10-(4-bromo-3-methylphenyl)-6-methoxy-9-methyl-8-oxa .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
